Cas no 2225179-88-2 (4-(Cyclopentyl)thiophene-2-boronic acid)

4-(Cyclopentyl)thiophene-2-boronic acid is a versatile boronic acid derivative featuring a cyclopentyl substituent and a thiophene ring. Its unique structure offers enhanced solubility and reactivity in organic synthesis. The compound serves as an effective building block for the construction of complex organic molecules, facilitating the development of new pharmaceuticals and materials. Its boronic acid functionality enables versatile cross-coupling reactions, expanding synthetic potential.
4-(Cyclopentyl)thiophene-2-boronic acid structure
2225179-88-2 structure
商品名:4-(Cyclopentyl)thiophene-2-boronic acid
CAS番号:2225179-88-2
MF:C9H13BO2S
メガワット:196.07
CID:5143042
PubChem ID:45785654

4-(Cyclopentyl)thiophene-2-boronic acid 化学的及び物理的性質

名前と識別子

    • 4-(Cyclopentyl)thiophene-2-boronic acid
    • 2225179-88-2
    • (4-cyclopentylthiophen-2-yl)boronic acid
    • AKOS015943406
    • インチ: 1S/C9H13BO2S/c11-10(12)9-5-8(6-13-9)7-3-1-2-4-7/h5-7,11-12H,1-4H2
    • InChIKey: QBQNQVNOCJULLU-UHFFFAOYSA-N
    • ほほえんだ: C1(B(O)O)SC=C(C2CCCC2)C=1

計算された属性

  • せいみつぶんしりょう: 196.0729310g/mol
  • どういたいしつりょう: 196.0729310g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 171
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.7Ų

4-(Cyclopentyl)thiophene-2-boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C905059-25mg
4-(Cyclopentyl)thiophene-2-boronic acid
2225179-88-2 95%
25mg
¥3,569.40 2022-09-02

4-(Cyclopentyl)thiophene-2-boronic acid 関連文献

4-(Cyclopentyl)thiophene-2-boronic acidに関する追加情報

Introduction to 4-(Cyclopentyl)thiophene-2-boronic acid (CAS No: 2225179-88-2)

4-(Cyclopentyl)thiophene-2-boronic acid, identified by the Chemical Abstracts Service Number (CAS No) 2225179-88-2, is a specialized boronic acid derivative that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound belongs to the class of heterocyclic arylboronic acids, characterized by the presence of a thiophene ring fused with a cyclopentyl substituent, and a boronic acid functional group at the 2-position of the thiophene ring. The unique structural features of this molecule make it a valuable intermediate in various synthetic applications, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely employed in the construction of complex organic molecules.

The Suzuki-Miyaura coupling reaction is a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halogenated aromatic or alkenyl compounds. The boronic acid component in 4-(Cyclopentyl)thiophene-2-boronic acid serves as an excellent nucleophile in this transformation, facilitating the formation of biaryl or bialkene structures. These types of structures are prevalent in many biologically active molecules, including pharmaceuticals and agrochemicals. The cyclopentyl group appended to the thiophene ring introduces steric and electronic modifications that can influence the reactivity and selectivity of the boronic acid, making it a versatile building block for medicinal chemists.

Recent advancements in synthetic methodologies have highlighted the utility of 4-(Cyclopentyl)thiophene-2-boronic acid in the development of novel therapeutic agents. For instance, researchers have leveraged this compound to synthesize substituted thiophenes, which are known for their broad spectrum of biological activities. Thiophene derivatives have been explored for their potential in treating various diseases, including neurological disorders, cancer, and infectious diseases. The boronic acid moiety allows for further functionalization via cross-coupling reactions, enabling the creation of highly complex molecular architectures with tailored pharmacological properties.

In particular, the incorporation of cyclopentyl groups into heterocyclic systems has been shown to enhance metabolic stability and bioavailability, key factors in drug design. The cyclopentyl ring provides a rigid scaffold that can improve interactions with biological targets while minimizing unwanted side reactions. This structural motif has been successfully employed in several drug candidates that have advanced into clinical trials. The combination of the thiophene core with the cyclopentyl substituent in 4-(Cyclopentyl)thiophene-2-boronic acid thus presents an attractive framework for medicinal chemists seeking to develop innovative small-molecule drugs.

The synthesis of 4-(Cyclopentyl)thiophene-2-boronic acid typically involves multi-step procedures starting from commercially available precursors. Common synthetic routes include halogenation of a substituted thiophene followed by lithiation and subsequent borylation. Advances in catalytic systems have improved the efficiency and scalability of these processes, making it more feasible to produce this compound on larger scales for industrial applications. Additionally, recent studies have focused on greener synthetic methodologies, such as photoredox catalysis and microwave-assisted reactions, to minimize waste and energy consumption.

The applications of 4-(Cyclopentyl)thiophene-2-boronic acid extend beyond pharmaceuticals into materials science and polymer chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, leading to applications in self-healing materials and stimuli-responsive polymers. The unique structure of this compound could potentially be exploited to develop novel materials with enhanced functionality. For example, polymers incorporating 4-(Cyclopentyl)thiophene-2-boronic acid units could exhibit tunable mechanical properties or responsiveness to environmental stimuli.

From a computational chemistry perspective, understanding the reactivity and selectivity of 4-(Cyclopentyl)thiophene-2-boronic acid requires sophisticated modeling techniques. Density functional theory (DFT) calculations have been instrumental in predicting reaction pathways and optimizing synthetic conditions. These computational studies not only aid in experimental design but also provide insights into the mechanistic aspects of boronic acid chemistry. Such insights are crucial for developing more efficient synthetic strategies and expanding the scope of cross-coupling reactions.

The role of 4-(Cyclopentyl)thiophene-2-boronic acid in drug discovery is further underscored by its presence in several patents and research articles published in high-impact journals. These publications highlight its use as a key intermediate in synthesizing lead compounds for various therapeutic areas. The growing body of literature on this compound underscores its importance as a chemical building block in modern synthetic chemistry.

In conclusion,4-(Cyclopentyl)thiophene-2-boronic acid (CAS No: 2225179-88-2) is a multifaceted compound with significant applications in pharmaceutical synthesis and materials science. Its unique structural features make it an invaluable tool for constructing complex organic molecules via cross-coupling reactions. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain a cornerstone in both academic and industrial settings.

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